molecular formula C7H14N2O B13512083 [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine

[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine

Cat. No.: B13512083
M. Wt: 142.20 g/mol
InChI Key: XZYMDXJTYDGUNG-UHFFFAOYSA-N
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Description

[4-(Aminomethyl)-2-oxabicyclo[211]hexan-1-yl]methanamine is a bicyclic amine compound with a unique structure that includes an oxabicyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Aminomethyl)-2-oxabicyclo[21One common method involves the use of photochemistry to achieve [2 + 2] cycloaddition reactions, which can efficiently create the bicyclic structure . Another approach involves palladium-catalyzed reactions to introduce functional groups onto pre-formed bicyclic systems .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. This could include batch processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the aminomethyl groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediate products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine apart is its specific combination of an oxabicyclohexane ring with aminomethyl groups. This unique structure provides distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine

InChI

InChI=1S/C7H14N2O/c8-3-6-1-7(2-6,4-9)10-5-6/h1-5,8-9H2

InChI Key

XZYMDXJTYDGUNG-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(OC2)CN)CN

Origin of Product

United States

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